molecular formula C19H19F3N6OS B2617613 (5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazol-4-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone CAS No. 1251560-81-2

(5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazol-4-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone

Cat. No.: B2617613
CAS No.: 1251560-81-2
M. Wt: 436.46
InChI Key: FUUFMSAJXUVRKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazol-4-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone” features a methanone core with two distinct substituents:

  • Substituent 1: A 5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazol-4-yl group, combining a triazole and thiazole heterocycle.
  • Substituent 2: A 4-(3-(trifluoromethyl)phenyl)piperazine group, where the trifluoromethyl (CF₃) substituent enhances lipophilicity and metabolic stability, while the piperazine linker improves solubility and receptor-binding flexibility .

This dual-heterocyclic architecture positions the compound as a candidate for targeting enzymes or receptors requiring both aromatic and electron-deficient binding motifs.

Properties

IUPAC Name

[5-methyl-1-(5-methyl-1,3-thiazol-2-yl)triazol-4-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N6OS/c1-12-11-23-18(30-12)28-13(2)16(24-25-28)17(29)27-8-6-26(7-9-27)15-5-3-4-14(10-15)19(20,21)22/h3-5,10-11H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUUFMSAJXUVRKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)N2C(=C(N=N2)C(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazol-4-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone is an intriguing molecule due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, including cytotoxicity, antimicrobial properties, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound consists of a triazole ring fused with a thiazole moiety and a piperazine derivative. Its structural components suggest potential interactions with various biological targets.

Property Value
Molecular FormulaC₁₄H₁₈F₃N₅OS
Molecular Weight353.39 g/mol
CAS NumberNot available
SolubilitySoluble in DMSO

Cytotoxic Activity

Several studies have evaluated the cytotoxic effects of related compounds featuring triazole and thiazole moieties. For instance, compounds with similar structures were tested against various cancer cell lines using the MTT assay.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study reported the evaluation of a series of triazole derivatives against prostate (PC-3), lung (NCI-H460), and cervical (HeLa) cancer cell lines. The results indicated that:

  • PC-3 : IC₅₀ = 17.50–65.41 µM
  • NCI-H460 : IC₅₀ = 15.42–61.05 µM
  • HeLa : IC₅₀ = 14.62–59.24 µM

These findings suggest that modifications to the triazole structure can enhance cytotoxicity against specific cancer types .

Antimicrobial Activity

The thiazole ring is known for its antimicrobial properties. Research has shown that compounds containing thiazole exhibit significant activity against various bacterial strains.

Example of Antimicrobial Testing

A related compound featuring a thiazole moiety was tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MIC) in the low micromolar range .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this one. The presence of electron-withdrawing groups, such as trifluoromethyl groups on the phenyl ring, has been linked to enhanced potency against certain targets.

Key Findings on SAR:

  • Trifluoromethyl Substitution : Increases lipophilicity and may enhance membrane permeability.
  • Thiazole Integration : Contributes to cytotoxic activity, possibly through interaction with specific enzymes or receptors.
  • Piperazine Ring : Modifications can lead to increased binding affinity towards biological targets.

Summary of Biological Activities

The compound exhibits a range of biological activities that are promising for further exploration in medicinal chemistry:

Activity Type Observed Effects
CytotoxicityActive against multiple cancer cell lines
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Structure Activity InsightsEnhanced activity with specific substitutions

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Methanone Derivatives

Compound ID Core Structure Substituent 1 Substituent 2 Notable Features
Target Compound Methanone 5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazol-4-yl 4-(3-(trifluoromethyl)phenyl)piperazin-1-yl Dual heterocycles (triazole + thiazole); CF₃ group enhances stability
Methanone 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl 5-(4-fluorophenyl)-thiazole Fluorophenyl groups; planar conformation except for one perpendicular fluorophenyl
Methanone 5-phenyl-4,5-dihydro-1H-pyrazol-1-yl 4-(trifluoromethyl)phenyl Dihydropyrazole (flexible, non-planar); CF₃-phenyl for lipophilicity
Methanone 5-methyl-1H-1,2,4-triazol-3-yl 4-methylpiperazin-1-yl 1,2,4-triazole isomer; methylpiperazine for solubility
Methanone Tetrazol-5-ylthio 4-(phenylsulfonyl)piperazin-1-yl Tetrazole-thioether; sulfonyl group (strong electron-withdrawing)

Substituent Analysis

a) Heterocyclic Moieties
  • The target compound’s triazole-thiazole system offers rigidity and planarity, facilitating interactions with flat binding pockets (e.g., kinase ATP sites) .
  • ’s 1,2,4-triazole isomer may exhibit different hydrogen-bonding patterns compared to the 1,2,3-triazole in the target, affecting target selectivity .
b) Aromatic and Functional Groups
  • The CF₃ group in the target and enhances metabolic stability and membrane permeability compared to ’s fluorophenyl groups, which are less lipophilic .

Potential Pharmacological Implications

While direct activity data for the target compound is unavailable, structural analogs provide insights:

  • ’s triazole-piperazine derivatives are linked to kinase inhibition, suggesting the target may share similar mechanisms .
  • The dual heterocycles in the target could improve binding affinity compared to single-ring systems in and .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.